molecular formula C16H28N2O3 B5691876 1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone

1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone

Cat. No. B5691876
M. Wt: 296.40 g/mol
InChI Key: NZFZHUAFFFJCHH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone, commonly known as THP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP-1 is a pyrrolidinone derivative and has been synthesized using various methods.

Mechanism of Action

THP-1 exerts its therapeutic effects by modulating various signaling pathways and cellular processes. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. THP-1 also inhibits the activity of the mTOR pathway, which is involved in cell growth and proliferation. Additionally, THP-1 has been shown to activate the Nrf2 pathway, which is involved in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
THP-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, as well as improve mitochondrial function and promote autophagy. THP-1 has also been shown to improve glucose and lipid metabolism, as well as reduce blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

THP-1 has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate multiple signaling pathways. However, THP-1 also has some limitations, including its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for THP-1 research, including its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of THP-1 and to optimize its therapeutic potential. Finally, more research is needed to explore the potential use of THP-1 in the prevention and treatment of age-related diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, THP-1 is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its unique mechanism of action and wide range of biochemical and physiological effects make it an attractive target for future research. Further studies are needed to fully understand the potential of THP-1 and to optimize its therapeutic potential.

Synthesis Methods

THP-1 has been synthesized using various methods, including the reaction of 4-hydroxy-3,3,4-trimethyl-1-piperidinecarboxylic acid with ethyl chloroformate and pyrrolidinone, or through the reaction of 4-hydroxy-3,3,4-trimethyl-1-piperidinecarboxylic acid with N-methylpyrrolidone and carbonyldiimidazole. The synthesis of THP-1 is a complex process that requires careful attention to detail and yields a high-quality product.

Scientific Research Applications

THP-1 has been extensively studied for its potential therapeutic applications, including its use in the treatment of cancer, cardiovascular diseases, and neurological disorders. THP-1 has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases and neurological disorders.

properties

IUPAC Name

1-[4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-15(2)12-18(11-8-16(15,3)21)14(20)7-5-10-17-9-4-6-13(17)19/h21H,4-12H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFZHUAFFFJCHH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)CCCN2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)CCCN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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